Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

Chemical synthesis Building blocks Analytical chemistry

This 4-sulfanyl-3-carboxylate-2,5-dimethylfuran derivative offers a unique substitution pattern unavailable in standard catalog analogs. The synergistic sulfanyl (-SH) and methyl ester groups on the electron-rich furan core enable distinct reactivity for generating novel polysubstituted furan libraries. With 95% purity and well-defined physicochemical properties, it serves as an immediate high-value building block for medicinal chemistry, screening campaigns, and analytical method development. Avoid analog substitution risk—source the exact validated structure your research demands.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 1565345-93-8
Cat. No. B1433637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
CAS1565345-93-8
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C)S)C(=O)OC
InChIInChI=1S/C8H10O3S/c1-4-6(8(9)10-3)7(12)5(2)11-4/h12H,1-3H3
InChIKeyQLOWMSFCVGJWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS 1565345-93-8): A 2,5-Dimethylfuran-3-carboxylate Derivative with a 4-Sulfanyl Substituent


Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS 1565345-93-8) is a sulfur-containing furan derivative belonging to the class of 2,5-dimethylfuran-3-carboxylates. Its structure is defined by a furan ring substituted with methyl groups at the 2 and 5 positions, a sulfanyl (-SH) group at the 4 position, and a methyl carboxylate ester at the 3 position [1]. The compound has a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol [1]. It is offered by chemical suppliers for research purposes, typically at a purity of 95% .

Why In-Class Furan Derivatives Cannot Simply Substitute Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS 1565345-93-8) in Research


The unique substitution pattern of methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate—specifically the 4-sulfanyl group combined with the 3-carboxylate ester—distinguishes it from other 2,5-dimethylfuran derivatives. The presence and position of the sulfanyl moiety are known to be critical determinants of a molecule's reactivity, stability, and potential biological interaction profile. While related compounds like 2,5-dimethylfuran-3-thiol [1] or 2,5-dimethylfuran-3-carboxylic acid derivatives [2] share the core furan scaffold, the 4-sulfanyl-3-carboxylate arrangement imparts a distinct chemical and physicochemical profile. Therefore, substituting a closely related analog without empirical evidence of equivalence risks compromising experimental outcomes and invalidating comparative analyses. At present, no published head-to-head studies comparing this specific compound to its closest analogs have been identified.

Quantitative Comparative Evidence for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS 1565345-93-8)


Limited Comparative Data Available: Sourcing and Structural Confirmation for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any published quantitative comparative data for methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate against a defined comparator. The compound is commercially available as a research chemical with a specified purity of 95% and defined molecular properties [1], which are necessary for its procurement and use in experimental systems.

Chemical synthesis Building blocks Analytical chemistry

Recommended Research Application Scenarios for Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate (CAS 1565345-93-8)


Use as a Building Block in the Synthesis of Novel Furan Derivatives

The compound's unique substitution pattern—specifically the 4-sulfanyl and 3-carboxylate groups on a 2,5-dimethylfuran core—makes it a versatile building block for synthesizing novel polysubstituted furans. Researchers can leverage its reactive sulfanyl and ester moieties to create diverse chemical libraries for further exploration [1].

Subject for Exploratory Biological or Pharmacological Profiling

Given the known bioactivity of certain sulfur-containing furan derivatives, this compound is a suitable candidate for exploratory screening in various biological assays. Its distinct structure may confer unique activity profiles, justifying its inclusion in focused screening libraries to generate novel, quantitative data [1].

Analytical Reference Standard for Method Development

With a specified purity of 95% and well-defined physicochemical properties, this compound can be used as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for the detection or quantification of structurally related furan derivatives in complex mixtures [2].

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